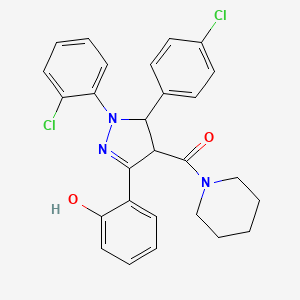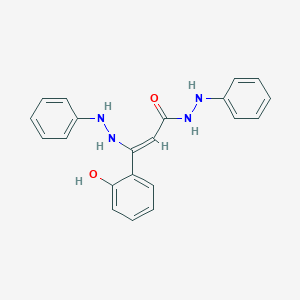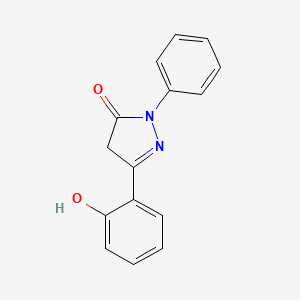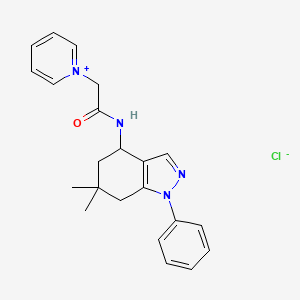
1-(2-Chlorophenyl)-5-(4-chlorophenyl)-3-(2-hydroxyphenyl)-4-(piperidinocarbonyl)-4,5-dihydropyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-5-(4-chlorophenyl)-3-(2-hydroxyphenyl)-4-(piperidinocarbonyl)-4,5-dihydropyrazole is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including chlorophenyl, hydroxyphenyl, and piperidinocarbonyl moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-5-(4-chlorophenyl)-3-(2-hydroxyphenyl)-4-(piperidinocarbonyl)-4,5-dihydropyrazole typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 4-chlorobenzaldehyde in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the dihydropyrazole ring. The final step involves the acylation of the dihydropyrazole with piperidine-1-carbonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-5-(4-chlorophenyl)-3-(2-hydroxyphenyl)-4-(piperidinocarbonyl)-4,5-dihydropyrazole undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The chlorophenyl groups can be reduced to form corresponding phenyl derivatives.
Substitution: The chlorine atoms in the chlorophenyl groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Phenyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)-5-(4-chlorophenyl)-3-(2-hydroxyphenyl)-4-(piperidinocarbonyl)-4,5-dihydropyrazole has significant applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-5-(4-chlorophenyl)-3-(2-hydroxyphenyl)-4-(piperidinocarbonyl)-4,5-dihydropyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cell signaling and function.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrazole: Lacks the piperidinocarbonyl group, resulting in different chemical and biological properties.
1-(4-Chlorophenyl)-5-(4-chlorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrazole: Similar structure but with variations in the substitution pattern, affecting its reactivity and applications.
Uniqueness: 1-(2-Chlorophenyl)-5-(4-chlorophenyl)-3-(2-hydroxyphenyl)-4-(piperidinocarbonyl)-4,5-dihydropyrazole is unique due to the presence of the piperidinocarbonyl group, which enhances its binding affinity to certain biological targets and increases its potential for therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
[2-(2-chlorophenyl)-3-(4-chlorophenyl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25Cl2N3O2/c28-19-14-12-18(13-15-19)26-24(27(34)31-16-6-1-7-17-31)25(20-8-2-5-11-23(20)33)30-32(26)22-10-4-3-9-21(22)29/h2-5,8-15,24,26,33H,1,6-7,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFZQSZAZYLSRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2C(N(N=C2C3=CC=CC=C3O)C4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-Bromo-6h-chromeno[4,3-b]quinolin-6-one](/img/structure/B8142810.png)
![2-Oxo-4-[2-(2-oxoimidazolidin-1-yl)ethylamino]chromene-3-carbaldehyde](/img/structure/B8142827.png)
![5-[(3-Formyl-2-oxochromen-4-yl)amino]-2-hydroxybenzoic acid](/img/structure/B8142832.png)
![11-Oxo-10-oxa-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1,3(12),4,6,8,13,15,17,19,21-decaene-22-carboxylic acid](/img/structure/B8142834.png)
![11-Hydroxy-8-oxa-12,18-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,13,15,17-heptaen-9-one](/img/structure/B8142852.png)
![9-Hydroxychromeno[4,3-b]quinolin-6-one](/img/structure/B8142858.png)



![[3-(4-Chlorophenyl)-5-(2-hydroxyphenyl)-2-phenyl-3,4-dihydropyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B8142882.png)


![15-[3,5-Bis(trifluoromethyl)phenyl]-17-methyl-6-(trifluoromethyl)-9,15,16-triaza-2-azoniatetracyclo[9.7.0.03,8.014,18]octadeca-3(8),4,6,14(18),16-pentaene;chloride](/img/structure/B8142905.png)
![15-(2,4-Difluorophenyl)-17-methyl-6-(trifluoromethyl)-2,15,16-triaza-9-azoniatetracyclo[9.7.0.03,8.014,18]octadeca-3(8),4,6,14(18),16-pentaene;chloride](/img/structure/B8142924.png)
